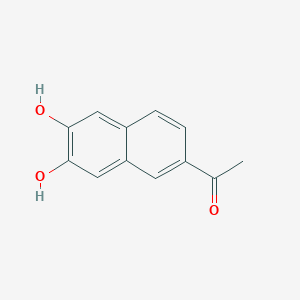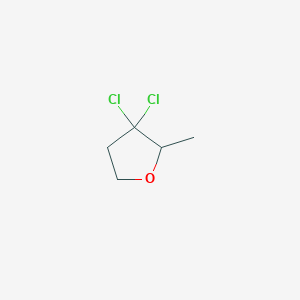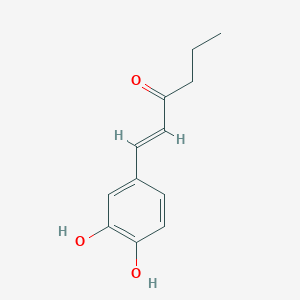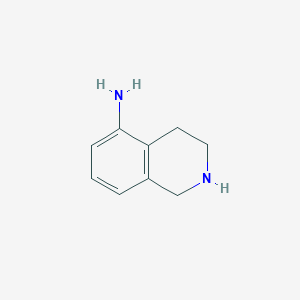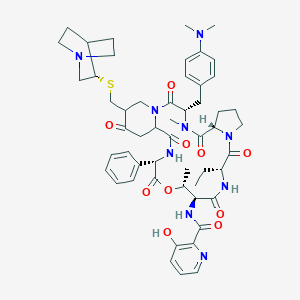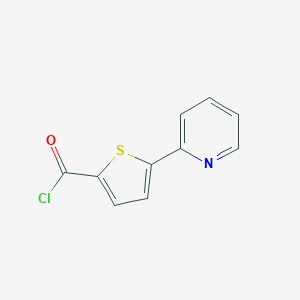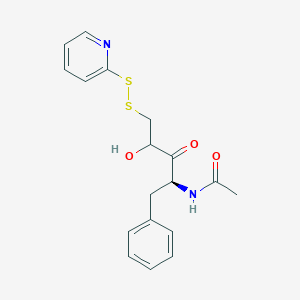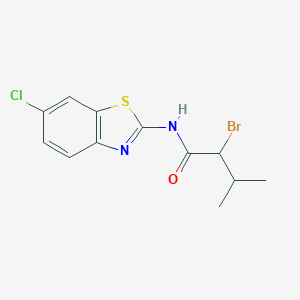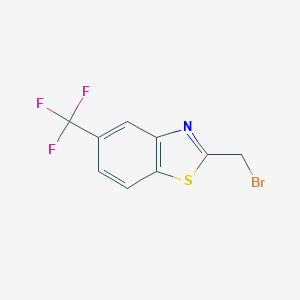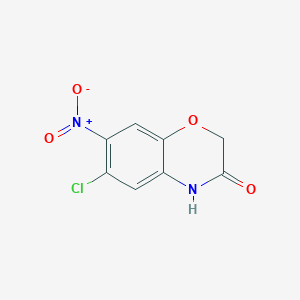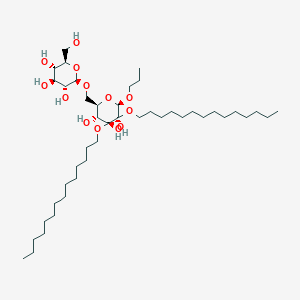
DTDGL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a complex glycolipid compound. It consists of a glycerol backbone with two tetradecyl (C14) chains attached to the first and second carbon atoms, and a disaccharide unit (glucopyranosyl-glucopyranosyl) attached to the third carbon atom. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol typically involves multiple steps:
Preparation of the Glycerol Backbone: The glycerol backbone is first protected to prevent unwanted reactions at specific sites.
Attachment of Tetradecyl Chains: The tetradecyl chains are introduced through esterification or etherification reactions, often using tetradecyl alcohol and appropriate catalysts.
Introduction of the Disaccharide Unit: The disaccharide unit is attached to the glycerol backbone through glycosylation reactions, using glucopyranosyl donors and acceptors under acidic or enzymatic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide unit can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler glycolipids or glycerol derivatives.
Substitution: The tetradecyl chains can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler glycolipids, glycerol derivatives.
Substitution: Modified glycolipids with different alkyl chains.
科学的研究の応用
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function, as well as its potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives due to its amphiphilic nature.
作用機序
The mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol involves its interaction with cell membranes and proteins. The amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Di-O-tetradecyl-sn-glycerol: Similar structure but lacks the disaccharide unit.
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl)glycerol: Contains a monosaccharide instead of a disaccharide.
1,2-Di-O-tetradecyl-3-O-(6-O-mannopyranosyl-glucopyranosyl)glycerol: Similar structure with a different sugar unit.
Uniqueness
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is unique due to its specific disaccharide unit, which imparts distinct biochemical properties and potential applications. The presence of two tetradecyl chains also enhances its amphiphilic nature, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
123001-17-2 |
|---|---|
分子式 |
C43H84O13 |
分子量 |
809.1 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChIキー |
NWFDRMQWJXDMEE-QTGKKKNTSA-N |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
異性体SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Key on ui other cas no. |
123001-17-2 |
同義語 |
1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol DTDGL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


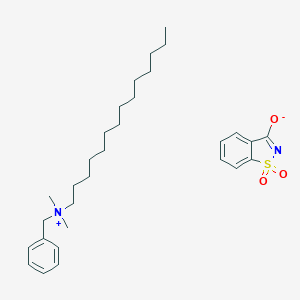
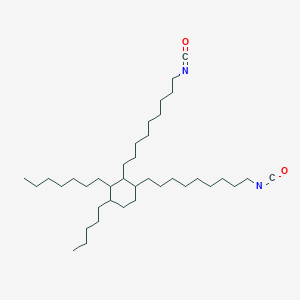
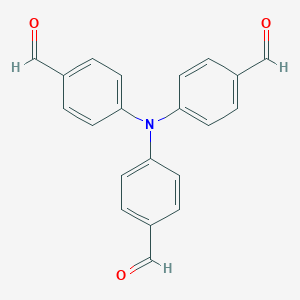
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
